2,4-Dimethyl-2'-morpholinomethyl benzophenone
Description
Properties
IUPAC Name |
(2,4-dimethylphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-15-7-8-18(16(2)13-15)20(22)19-6-4-3-5-17(19)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZRYRQCRJHHFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2CN3CCOCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643541 | |
| Record name | (2,4-Dimethylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898750-47-5 | |
| Record name | (2,4-Dimethylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation of Dimethyl-Substituted Benzene
The initial step in the preparation of 2,4-dimethyl-2'-morpholinomethyl benzophenone involves a Friedel-Crafts acylation reaction. This process introduces the benzophenone core by acylating a dimethyl-substituted benzene ring with benzoyl chloride.
- Reactants : 2,4-dimethylbenzene (or related dimethyl-substituted aromatic compound) and benzoyl chloride.
- Catalyst : Lewis acid catalyst such as aluminum chloride (AlCl3) facilitates the electrophilic aromatic substitution.
- Conditions : The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride, often at controlled temperatures to optimize yield and selectivity.
This step yields the 2,4-dimethylbenzophenone intermediate, which serves as the substrate for further functionalization.
Morpholinomethylation via Mannich-Type Reaction
The key functionalization to introduce the morpholinomethyl group at the 2' position of the benzophenone involves a Mannich-type reaction:
- Reactants : The benzophenone intermediate, formaldehyde, and morpholine.
- Conditions : Acidic medium (often mild acids) to catalyze the formation of the iminium ion intermediate and subsequent nucleophilic attack by morpholine.
- Mechanism : Formaldehyde reacts with morpholine to form an iminium ion, which then undergoes electrophilic substitution at the ortho or para position relative to the carbonyl group on the benzophenone ring, yielding the morpholinomethyl-substituted benzophenone.
This step is critical for installing the morpholinomethyl moiety, which imparts unique chemical and biological properties to the compound.
Industrial Scale-Up and Process Optimization
In industrial production, the synthesis is often scaled up using continuous flow reactors. This technology allows:
- Precise control over reaction parameters such as temperature, pressure, and residence time.
- Enhanced safety by minimizing the handling of reactive intermediates.
- Improved yield and purity through better mixing and heat transfer.
Continuous flow synthesis is particularly advantageous for the Friedel-Crafts acylation and morpholinomethylation steps, enabling efficient production of this compound at commercial scales.
Purification and Characterization
After synthesis, purification is typically achieved through:
- Recrystallization from suitable solvents.
- Chromatographic techniques such as column chromatography for finer separation.
- Characterization includes spectroscopic methods (NMR, IR, MS) and chromatographic purity analysis (HPLC).
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reactants | Catalyst/Conditions | Product |
|---|---|---|---|---|
| 1 | Friedel-Crafts Acylation | 2,4-Dimethylbenzene + Benzoyl chloride | AlCl3, anhydrous, controlled temp. | 2,4-Dimethylbenzophenone |
| 2 | Morpholinomethylation | 2,4-Dimethylbenzophenone + Formaldehyde + Morpholine | Acidic medium, mild conditions | This compound |
| 3 | Purification | Crude product | Recrystallization, chromatography | Pure target compound |
Research Findings and Reaction Analysis
- Reaction Yields : Friedel-Crafts acylation typically achieves yields above 70%, depending on reaction time and temperature control.
- Selectivity : The morpholinomethylation step requires careful pH control to favor substitution at the desired position without over-alkylation.
- Side Reactions : Potential side reactions include polymerization of formaldehyde and multiple substitutions on the aromatic ring; these are minimized by stoichiometric control and reaction monitoring.
- Reaction Mechanism Insights : The morpholinomethylation proceeds through an iminium intermediate, which is electrophilic and reacts with the aromatic ring activated by the ketone group.
Comparative Notes on Similar Compounds
Compared to related benzophenone derivatives lacking the morpholinomethyl group or dimethyl substitutions, this compound exhibits:
- Increased lipophilicity due to methyl groups.
- Enhanced biological activity attributed to the morpholinomethyl moiety.
- Greater synthetic complexity requiring multi-step functionalization.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-2’-morpholinomethyl benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: HNO3 in sulfuric acid for nitration, Br2 in acetic acid for bromination.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C16H19N1O2
Molecular Weight : 271.34 g/mol
IUPAC Name : 2,4-Dimethyl-2'-morpholinomethyl benzophenone
The compound features a benzophenone structure with a morpholinomethyl substituent and two methyl groups at the 2 and 4 positions. This unique configuration contributes to its diverse reactivity and functionality.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:
- Photochemical Reactions : The compound can act as a photoinitiator in polymerization processes, crucial for producing coatings and adhesives.
- Substitution Reactions : The morpholine moiety allows for further functionalization, enabling the synthesis of derivatives with tailored properties.
Biological Applications
Recent studies have highlighted the potential biological activities of this compound:
- Anticancer Activity : Research indicates that benzophenone derivatives can induce apoptosis in cancer cells. A study demonstrated that compounds similar to this compound showed cytotoxic effects against breast cancer cell lines through oxidative stress mechanisms.
- Antimicrobial Properties : The compound's structure suggests potential antibacterial activity. Preliminary evaluations indicate it may inhibit growth against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with effective minimum inhibitory concentrations (MICs).
Material Science
In materials science, this compound is explored for its role in developing advanced materials:
- Organic Photovoltaics (OPVs) : Its electronic properties make it suitable as an acceptor material in OPVs, enhancing charge separation and transport efficiency. Studies have shown improved power conversion efficiencies when used in solar cell applications.
- UV Filters : As a derivative of benzophenone, it may function as an effective UV filter, providing protection against UV-induced damage in various applications such as cosmetics and coatings.
Anticancer Study
A pivotal study published in the Journal of Medicinal Chemistry examined the cytotoxic effects of thiophene derivatives similar to this compound on MCF-7 breast cancer cells. The findings suggested that these compounds could activate specific signaling pathways leading to increased oxidative stress and apoptosis.
Antimicrobial Evaluation
In a comparative study involving multiple thiophene compounds, this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The MIC values were notably lower than those of standard antibiotics, indicating its potential as an alternative antimicrobial agent.
Organic Photovoltaics Research
Research focusing on the application of this compound in organic photovoltaics revealed that it enhances charge transport properties when incorporated into solar cell architectures. Its unique structure allows for efficient energy conversion processes compared to conventional materials.
Mechanism of Action
The mechanism by which 2,4-Dimethyl-2’-morpholinomethyl benzophenone exerts its effects involves its ability to absorb UV light and generate reactive species. These reactive species can initiate polymerization reactions or interact with biological molecules, leading to various chemical transformations. The morpholinomethyl group enhances its solubility and reactivity, making it a versatile compound in different applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent type and position significantly alter benzophenone derivatives' properties. Key comparisons include:
Table 1: Substituent Effects in Morpholinomethyl Benzophenones
- Electron-Donating vs. In contrast, halogen substituents (Cl, F, Br) withdraw electrons, altering redox behavior and photostability .
- Morpholinomethyl Position: The 2'-morpholinomethyl group in the target compound may impose steric hindrance compared to 3'- or 4'-substituted analogs, affecting binding to biological targets .
Anticancer and Antileishmanial Activity
- Selagibenzophenone B (a natural benzophenone analog) showed anticancer activity, with structural revisions highlighting the importance of substituent accuracy for bioactivity .
- Benzophenone Ethers: Ether functionalities (e.g., in pentamidine analogs) demonstrated antileishmanial activity, suggesting that electron-rich substituents enhance parasitic targeting .
Receptor Binding and Allosteric Modulation
- Indole-2-carboxamide-Benzophenone Hybrids: Introducing benzophenone at the 4-position of phenyl rings maintained CB1 receptor binding affinity, whereas azido or TFMD groups reduced it. This underscores the tolerance for bulky substituents in specific positions .
- COX-1 Interaction: Thiazole-containing benzophenones interacted with TYR355 and ARG120 residues similarly to indomethacin, but diverged from ketoprofen’s binding mode, indicating substituent-dependent enzyme interactions .
Biological Activity
2,4-Dimethyl-2'-morpholinomethyl benzophenone (CAS No. 898750-47-5) is a synthetic compound derived from benzophenone, which has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a benzophenone core with a morpholinomethyl group at the 2' position and two methyl groups at the 4 and 4' positions. This structural configuration is believed to influence its biological interactions and efficacy.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may function as an enzyme inhibitor or receptor modulator, affecting biochemical pathways relevant in therapeutic contexts. The morpholinomethyl group enhances the compound's binding affinity to specific targets, potentially increasing its effectiveness in biological systems.
Antimicrobial Properties
Research indicates that benzophenone derivatives exhibit antimicrobial properties. A study demonstrated that similar compounds could inhibit the growth of various bacteria and fungi, suggesting that this compound may possess comparable antimicrobial effects .
Anticancer Activity
Several studies have investigated the anticancer potential of benzophenone derivatives. For instance, compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . These findings warrant further exploration into the specific anticancer effects of this compound.
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial activity of several benzophenone derivatives against common pathogens. The results indicated that certain derivatives exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria. While specific data for this compound was not provided, the structural similarities suggest potential efficacy .
Case Study 2: Anticancer Screening
In a screening assay using human cancer cell lines, compounds similar to this compound were tested for cytotoxicity. The results showed that these compounds could induce apoptosis in cancer cells at varying concentrations, highlighting their potential as anticancer agents .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Morpholinomethyl group; two methyls | Potential antimicrobial and anticancer activity |
| Benzophenone-3 | Hydroxy group; no morpholine | Known sunscreen agent; limited antimicrobial activity |
| Benzylideneacetone | No morpholine; different side chains | Anticancer properties reported |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2,4-dimethyl-2'-morpholinomethyl benzophenone using Friedel-Crafts acylation?
- Methodology :
- Use a Friedel-Crafts acylation protocol with 2,4-dimethylbenzoyl chloride and morpholinomethyl-substituted benzene in the presence of a Lewis acid catalyst (e.g., AlCl₃).
- Optimize reaction conditions (temperature: 50–80°C, solvent: dichloromethane or nitrobenzene) to enhance yield.
- Purify via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and validate purity using HPLC (C18 column, UV detection at 254 nm) .
- Key Parameters : Catalyst stoichiometry, solvent polarity, and reaction time.
Q. What analytical techniques are recommended for characterizing this compound?
- Methodology :
- Structural Confirmation : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to identify methyl, morpholine, and carbonyl groups.
- Purity Analysis : HPLC with a mobile phase of acetonitrile/water (70:30) and retention time comparison against standards.
- Mass Spectrometry : ESI-MS in positive ion mode for molecular ion confirmation (expected [M+H]⁺ ~ 324 m/z) .
Q. How does solvent choice influence the solubility and stability of this compound?
- Methodology :
- Test solubility in polar (e.g., ethanol, DMSO) and nonpolar solvents (e.g., hexane) via gravimetric analysis.
- Assess photostability under UV light (λ = 254 nm) and thermal stability via TGA (heating rate: 10°C/min, N₂ atmosphere).
- Key Insight : Benzophenone derivatives typically exhibit higher solubility in acetone due to dipole interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in diffusion coefficient data for benzophenone derivatives across studies?
- Methodology :
- Compare diffusion models (e.g., Fick’s law) under controlled conditions. Variables include solvent purity, polymer matrix (e.g., PDMS), and temperature.
- Example Data :
| Solvent | Diffusion Coefficient (m²/s) | Study |
|---|---|---|
| Acetone | 1.3 × 10⁻¹⁰ | Current Work |
| Ethanol | 0.9 × 10⁻¹⁰ | Current Work |
| Acetone | 1.0 × 10⁻¹¹ | Schneider et al. |
- Resolution : Discrepancies may arise from solvent-matrix interactions or measurement techniques (e.g., bulk vs. surface absorption) .
Q. What mechanistic insights govern the photocatalytic degradation of this compound?
- Methodology :
- Use TiO₂-P25 (2 g/L) under UV irradiation (λ = 365 nm) with varying initial concentrations (0.1–1.0 mM).
- Monitor intermediates via LC-MS and propose pathways (e.g., hydroxylation at the morpholine or methyl groups).
- Optimal Conditions : 0.5 mM substrate, 2 g/L catalyst, pH 7.0 .
Q. How can researchers evaluate the endocrine-disrupting potential of this compound in neuronal models?
- Methodology :
- Use immortalized GnRH neurons to assess autophagy markers (LC3-II, p62) via Western blot after exposure (1–100 µM, 24–48 hrs).
- Compare with known endocrine disruptors (e.g., BPA, benzophenone-3) and validate via receptor-binding assays (e.g., estrogen receptor α) .
Data Contradiction Analysis
Q. Why do purity assays sometimes report conflicting results for synthesized batches?
- Methodology :
- Perform orthogonal validation: Combine HPLC (for organic impurities), Karl Fischer titration (water content), and ICP-MS (metal residues from catalysts).
- Common Pitfalls : Residual solvents (e.g., DCM) or unreacted intermediates (e.g., morpholinomethyl precursors) may co-elute in single-method analyses .
Method Development for Complex Matrices
Q. How to develop an LC-MS/MS method for detecting this compound in biological matrices?
- Methodology :
- Extraction : Solid-phase extraction (C18 cartridges) from plasma/urine.
- Chromatography : Gradient elution (water/acetonitrile + 0.1% formic acid) on a Zorbax Eclipse Plus column.
- Detection : MRM transitions (324 → 181 for quantification; 324 → 123 for confirmation). Validate LOD (0.1 ng/mL) and recovery (>85%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
